2-(3,5-dibromo-2-methoxybenzylidene)-1H-indene-1,3(2H)-dione
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Overview
Description
This compound features a methoxyphenyl group substituted with bromine atoms, linked to a dihydroindene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dibromo-2-methoxybenzaldehyde and indane-1,3-dione.
Condensation Reaction: The key step involves a condensation reaction between 3,5-dibromo-2-methoxybenzaldehyde and indane-1,3-dione in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the methylene bridge linking the two aromatic systems.
Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete reaction and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling brominated compounds.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the methoxyphenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, potentially altering its biological activity or material properties.
Condensation Reactions: Further condensation reactions can be performed to link this compound with other aromatic systems, potentially creating larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation can produce quinone-like structures.
Scientific Research Applications
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in designing molecules with potential anticancer or antimicrobial properties.
Materials Science: The compound’s aromatic structure and potential for further functionalization make it useful in developing new materials, such as organic semiconductors or photonic materials.
Biological Studies: It can be used as a probe in biological studies to understand the interactions of brominated aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action for 2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The bromine atoms and methoxy group can play crucial roles in binding to biological targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-methoxybenzaldehyde: A precursor in the synthesis of the target compound, also used in various organic syntheses.
Indane-1,3-dione: A core structure in the target compound, known for its applications in medicinal chemistry and materials science.
4-[(3,5-Dibromo-2-methoxyphenyl)methylidene]-2,3-dihydro-1H-pyrazol-3-one: A structurally similar compound with potential biological activities.
Uniqueness
2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE stands out due to its combination of a brominated methoxyphenyl group and an indane-dione core
Properties
Molecular Formula |
C17H10Br2O3 |
---|---|
Molecular Weight |
422.1 g/mol |
IUPAC Name |
2-[(3,5-dibromo-2-methoxyphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C17H10Br2O3/c1-22-17-9(6-10(18)8-14(17)19)7-13-15(20)11-4-2-3-5-12(11)16(13)21/h2-8H,1H3 |
InChI Key |
OTHUVNMIIROSFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C=C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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